
(8alpha,9R)-9-Hydroxy-6'-methoxycinchonanium cinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium cinnamate is a chemical compound belonging to the class of cinchona alkaloids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium cinnamate typically involves the reaction of cinchonine derivatives with cinnamic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium cinnamate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification methods to ensure consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium cinnamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The methoxy group can be substituted with other functional groups to create new compounds with potentially enhanced activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Applications De Recherche Scientifique
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for further research in drug development.
Medicine: Its derivatives have been explored for their potential therapeutic effects, including anti-malarial and anti-inflammatory properties.
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals, contributing to the development of new materials and drugs.
Mécanisme D'action
The mechanism of action of (8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium cinnamate involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various pharmacological effects. The exact pathways involved depend on the specific application and the derivative being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinchonidine: Another cinchona alkaloid with similar pharmacological properties.
Quinine: Known for its anti-malarial properties, it shares structural similarities with (8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium cinnamate.
Cinchonine: A closely related compound with similar chemical properties.
Uniqueness
(8alpha,9R)-9-Hydroxy-6’-methoxycinchonanium cinnamate is unique due to its specific functional groups, which confer distinct chemical and pharmacological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
549-64-4 |
|---|---|
Formule moléculaire |
C29H32N2O4 |
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;(E)-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C20H24N2O2.C9H8O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;10-9(11)7-6-8-4-2-1-3-5-8/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1-7H,(H,10,11)/b;7-6+ |
Clé InChI |
YMRKKGLHSINGMI-UETGHTDLSA-N |
SMILES isomérique |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC=C(C=C1)/C=C/C(=O)O |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C1=CC=C(C=C1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


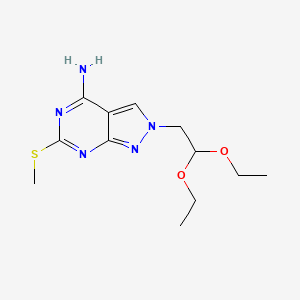
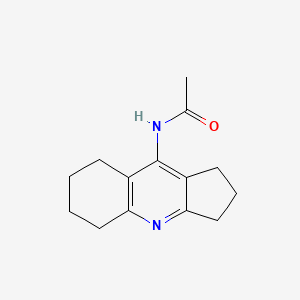

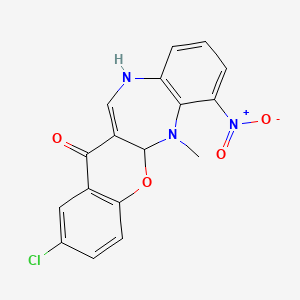
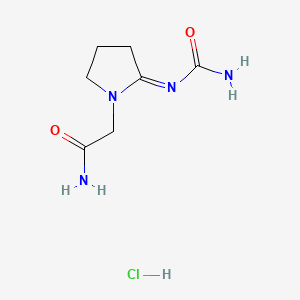
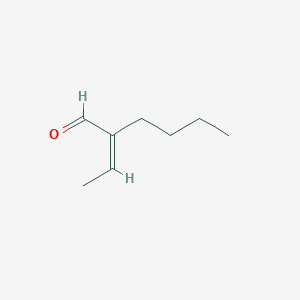
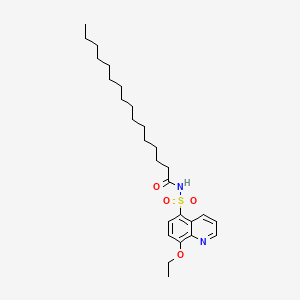
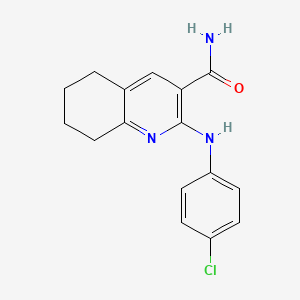
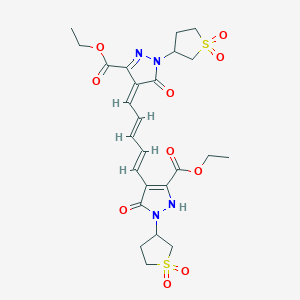

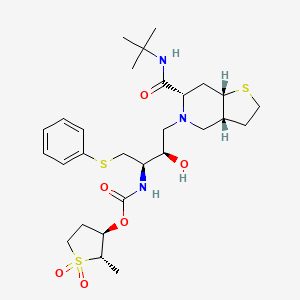

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[4-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12764023.png)

